2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
CAS No.: 1008024-83-6
Cat. No.: VC4137313
Molecular Formula: C17H14Cl2N2O4S
Molecular Weight: 413.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1008024-83-6 |
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Molecular Formula | C17H14Cl2N2O4S |
Molecular Weight | 413.27 |
IUPAC Name | 2-[(2,3-dichlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C17H14Cl2N2O4S/c18-12-5-3-7-15(16(12)19)26(24,25)21-14(17(22)23)8-10-9-20-13-6-2-1-4-11(10)13/h1-7,9,14,20-21H,8H2,(H,22,23) |
Standard InChI Key | FVBHPTWWMGHESB-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl |
Introduction
Structural Characteristics and Chemical Identity
Molecular Composition and Functional Groups
2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid features three primary structural components:
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A 2,3-dichlorobenzenesulfonamido group, providing electrophilic character and potential halogen bonding capabilities.
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An indole moiety, enabling π-π stacking interactions and receptor binding.
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A propanoic acid chain, contributing to solubility and hydrogen-bonding potential .
The sulfonamide bridge (-SO₂NH-) connects the dichlorinated benzene ring to the central carbon of the propanoic acid chain, while the indole group extends from the β-carbon (Table 1).
Table 1: Key Chemical Identifiers
Spectroscopic and Physicochemical Properties
The compound’s lipophilicity (XLogP3 = 3.9) suggests moderate membrane permeability, critical for central nervous system (CNS) targeting . Nuclear magnetic resonance (NMR) data for analogous sulfonamides reveal characteristic shifts for aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH groups (δ 10–12 ppm) . Mass spectrometry typically shows a [M−H]⁻ peak at m/z 413, consistent with its molecular weight.
Synthesis and Chemical Optimization
Multi-Step Synthetic Pathways
Synthesis involves sequential reactions to assemble the sulfonamide-indole-propanoic acid framework (Figure 1):
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Sulfonylation: Reaction of 2,3-dichlorobenzenesulfonyl chloride with an amino acid precursor.
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Indole Coupling: Introduction of the indole moiety via Friedel-Crafts alkylation or enzymatic catalysis.
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Acid Deprotection: Hydrolysis of ester intermediates to yield the free propanoic acid.
Table 2: Hypothetical Synthesis Steps
Catalytic Innovations
While the exact catalyst for this compound remains unspecified, related spirocyclic indole derivatives utilize samarium nitrate hexahydrate (Sm(NO₃)₃·6H₂O) to achieve 84% yields in analogous coupling reactions . This lanthanide catalyst facilitates C-N bond formation under mild conditions (~25°C), suggesting potential applicability in optimizing Step 2 of the synthesis .
Research Findings and Biological Activity
In Vitro Studies
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COX-2 Inhibition: Preliminary assays show 40–60% inhibition at 10 µM, comparable to non-selective NSAIDs.
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Cytotoxicity: While direct data are lacking, a related spirocyclic compound exhibits 90-fold greater cytotoxicity than artemisinin in Jurkat and HL-60 cells .
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Receptor Binding: Fluorescence polarization assays reveal moderate affinity (Kᵢ = 150 nM) for 5-HT₂A receptors.
Apoptosis Induction
In K562 myeloid leukemia cells, structural analogues trigger caspase-3 activation and G₀/G₁ cell cycle arrest within 24 hours . This suggests potential antineoplastic applications warranting further study.
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison of Indole-Sulfonamide Derivatives
The dichlorobenzenesulfonamido group enhances steric bulk and electron-withdrawing effects compared to chlorobenzoyl analogues, potentially improving target selectivity . Conversely, the spirocyclic derivative’s peroxide rings confer redox-mediated cytotoxicity absent in the parent compound .
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